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Compound of Interest

Compound Name: 2-Fluoroaniline

Cat. No.: B146934

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Fluoroaniline (CAS 348-54-9), a key intermediate in the pharmaceutical and chemical
industries. The following sections detail its characteristic signatures across various analytical
techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a
valuable resource for compound identification, characterization, and quality control.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Fluoroaniline
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
6.95 - 6.60 " aH Aromatic Protons
(CeHa)
3.75 s (broad) 2H Amine Protons (NH2)
Solvent: CDCls
Table 2: 13C NMR Spectroscopic Data for 2-Fluoroaniline
Chemical Shift (6) ppm Assignment
152.5 (d, J = 237 Hz) C-F
135.0 (d, J = 12 Hz) C-NH:
124.5 (d, J =4 Hz) Aromatic CH
118.9(d,J =7 Hz) Aromatic CH
115.8(d,J=2Hz) Aromatic CH
114.9 (d, J = 19 Hz) Aromatic CH
Note: The assignments are based on typical
chemical shifts for substituted benzenes and the
observed coupling with fluorine.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 2-Fluoroaniline
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miz Relative Intensity (%) Assighment

111 100 [M]* (Molecular lon)
84 ~17 [M - HCN]*

83 ~18 [M - H2CNJ*

64 ~13 [CsHa]*

57 ~9 [CaHs]*

lonization Mode: Electron
lonization (EI) at 70 eV.[1]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 2-Fluoroaniline

Wavenumber (cm~12) Intensity Vibrational Mode

N-H Stretch (asymmetric &

3480 - 3300 Strong, Doublet )
symmetric)
3080 - 3010 Medium Aromatic C-H Stretch
N-H Bend and C=C Aromatic
1620 - 1580 Strong )
Ring Stretch
1510 - 1470 Strong C=C Aromatic Ring Stretch
1280 - 1240 Strong C-N Stretch
1230 - 1180 Strong C-F Stretch
750 - 730 Strong Ortho-disubstituted C-H Bend

Sample Preparation: Neat
liquid (Capillary cell or ATR)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Estimated UV-Vis Absorption Maxima for 2-Fluoroaniline
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Wavelength (Amax) Molar Absorptivity Solvent Electronic
olven

(nm) (¢) (L mol~* cm™?) Transition

~235-240 > 8000 Ethanol/Methanol m— T

~285-290 < 2000 Ethanol/Methanol n - T

Note: These values
are estimated based
on data for aniline and
other halogenated
anilines. The amino
group and the fluorine
atom are expected to
cause a bathochromic
(red) shift compared

to benzene.

Experimental Protocols

The following are general experimental protocols that are representative of the methods used
to obtain the spectroscopic data presented above.

NMR Spectroscopy

A solution of 2-Fluoroaniline (10-20 mg) is prepared in a deuterated solvent (e.g., CDCls, ~0.7
mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 or 500 MHz NMR
spectrometer. For *H NMR, a standard pulse sequence is used with a sufficient number of
scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence
is typically employed. Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., TMS).

Mass Spectrometry (GC-MS)

A dilute solution of 2-Fluoroaniline is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane). The sample is injected into a gas chromatograph (GC) coupled to
a mass spectrometer (MS). The GC is equipped with a suitable capillary column (e.g., DB-5ms)
and a temperature program is used to elute the compound. The mass spectrometer is operated
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in electron ionization (El) mode with an ionization energy of 70 eV. The mass analyzer scans a
mass range of m/z 40-300.

Infrared (IR) Spectroscopy

For Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of neat 2-Fluoroaniline is
placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded
over a range of 4000-400 cm~1* with a resolution of 4 cm~t and an accumulation of 16-32
scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample
measurement.

For transmission IR of a neat liquid, a drop of the sample is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then
mounted in the sample holder of the IR spectrometer and the spectrum is recorded.

UV-Vis Spectroscopy

A dilute solution of 2-Fluoroaniline is prepared in a UV-transparent solvent, such as ethanol or
methanol. The concentration is adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.
The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength
range of 200-400 nm. A cuvette containing the pure solvent is used as a reference. The
wavelengths of maximum absorbance (Amax) are then determined from the resulting spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and
the information they provide for the structural elucidation of 2-Fluoroaniline, as well as a
general workflow for its analysis.
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General workflow for the spectroscopic analysis of 2-Fluoroaniline.
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2-Fluoroaniline Structure
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Correlation of spectroscopic techniques to structural information for 2-Fluoroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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